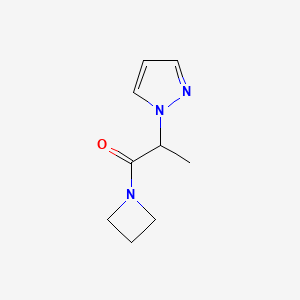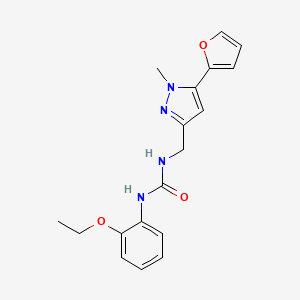
1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea involves the inhibition of various enzymes and signaling pathways that are involved in the progression of various diseases. This compound has been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation. It also inhibits the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammation process.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in various in vitro and in vivo studies. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of various inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been shown to have anti-microbial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water and its instability under certain conditions.
Future Directions
There are various future directions for the research on 1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea. One of the potential future directions is the development of more efficient synthesis methods for this compound. Another future direction is the investigation of its potential use as a therapeutic agent for various diseases such as diabetes, Alzheimer's, and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets for drug development.
Synthesis Methods
The synthesis of 1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea involves the reaction of 2-ethoxyaniline, furfural, and 1-methyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea has been extensively studied for its potential applications in the field of medicine. It has shown promising results in various studies related to its anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has also been studied for its potential use as a therapeutic agent for various diseases such as diabetes, Alzheimer's, and Parkinson's.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-3-24-16-8-5-4-7-14(16)20-18(23)19-12-13-11-15(22(2)21-13)17-9-6-10-25-17/h4-11H,3,12H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSJXSOSVHVVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN(C(=C2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

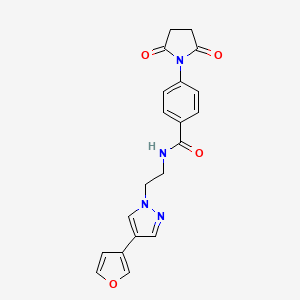
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900479.png)
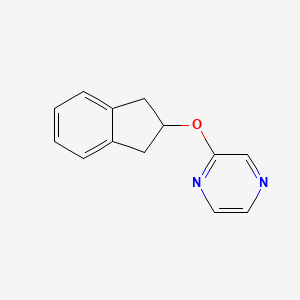
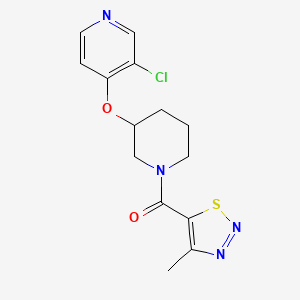
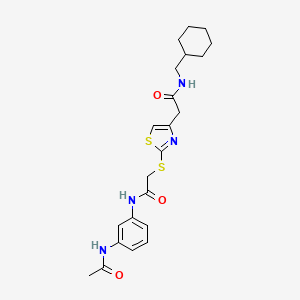
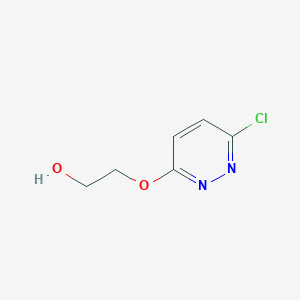
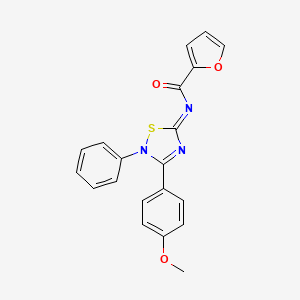
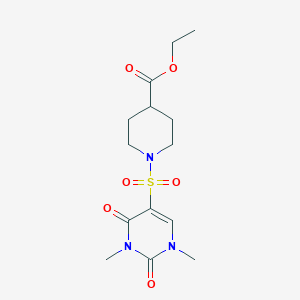
![N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900491.png)
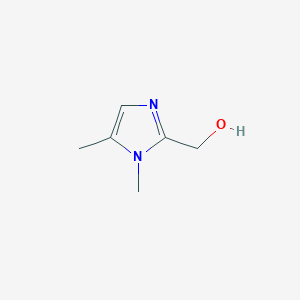
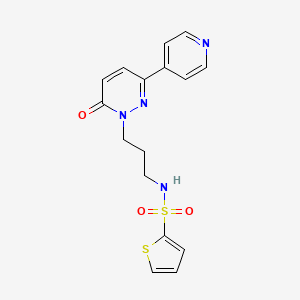
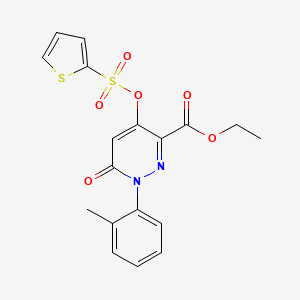
![Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2900498.png)
